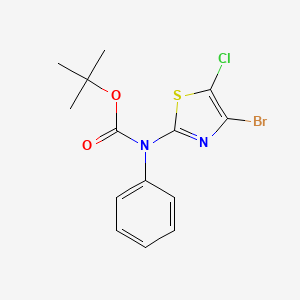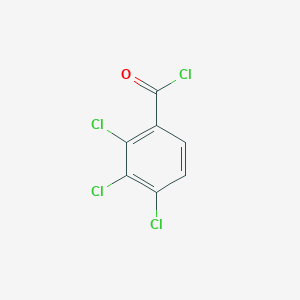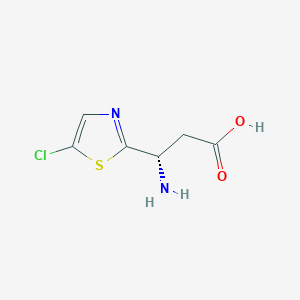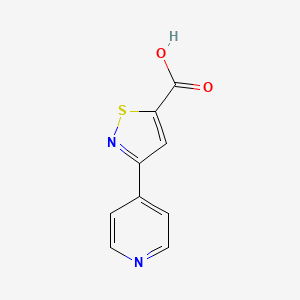![molecular formula C10H20N2O B15241675 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide](/img/structure/B15241675.png)
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide is a chemical compound with the molecular formula C10H20N2O It is a derivative of cyclohexane and contains both an amine and an acetamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide typically involves the reaction of cyclohexylamine with methyl acetate under controlled conditions. The process can be summarized as follows:
- The reaction mixture is heated to facilitate the formation of the desired product.
- The product is then purified through recrystallization or distillation to obtain pure this compound .
Cyclohexylamine: reacts with in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine and acetamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide involves its interaction with specific molecular targets. It is known to interact with voltage-gated calcium channels in neurons, which can modulate neuronal activity. This interaction is crucial for its potential therapeutic effects, such as pain relief and anticonvulsant properties .
Comparación Con Compuestos Similares
Similar Compounds
Gabapentin: A well-known anticonvulsant and analgesic with a similar structure.
Pregabalin: Another compound with similar therapeutic applications.
2-(1-(aminomethyl)cyclohexyl)acetic acid: Shares structural similarities and is used in similar research contexts
Uniqueness
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to interact with neuronal calcium channels sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C10H20N2O/c1-12-9(13)7-10(8-11)5-3-2-4-6-10/h2-8,11H2,1H3,(H,12,13) |
Clave InChI |
JZBGVJXDOBDDOH-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CC1(CCCCC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


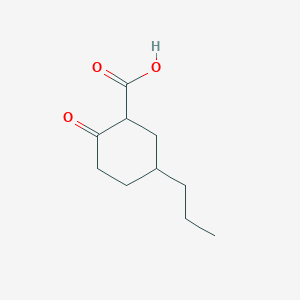
![1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)
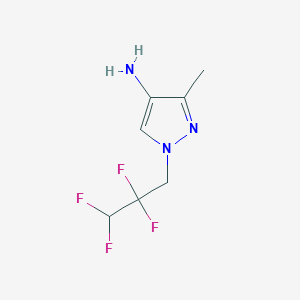
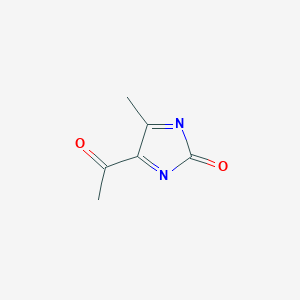
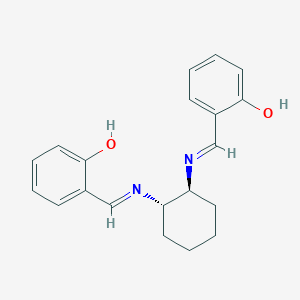
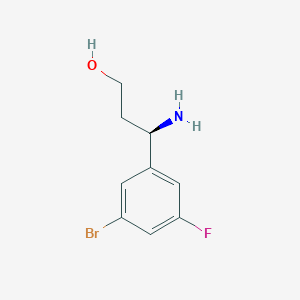
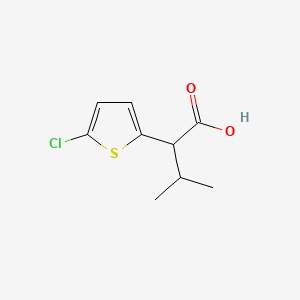
![(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
![2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241633.png)
